molecular formula C8H8BrNO B1377273 1-(5-Bromo-4-methylpyridin-2-yl)ethanone CAS No. 1413285-68-3

1-(5-Bromo-4-methylpyridin-2-yl)ethanone

Cat. No. B1377273
CAS RN: 1413285-68-3
M. Wt: 214.06 g/mol
InChI Key: IZQZLUANDRPXSO-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-yl)ethanone is a chemical compound with the CAS Number: 1413285-68-3 . It has a molecular weight of 214.06 .


Molecular Structure Analysis

The linear formula of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone is C8H8BrNO .

Scientific Research Applications

Pyridylcarbene Formation

The compound has been involved in studies examining the thermal decomposition of bromo-methyl-triazolopyridines. This process forms a pyridylcarbene intermediate, leading to various by-products like 1-(6-bromopyridin-2-yl)ethanone, contributing to our understanding of chemical reaction dynamics under specific conditions (Abarca, Ballesteros, & Blanco, 2006).

Biological Activities of Derivatives

The compound's derivatives have been synthesized and evaluated for their biological activities. For instance, studies have shown that certain derivatives act as potent immunosuppressors or immunostimulators, influencing immune cell activities. This research provides insights into potential therapeutic applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Synthesis of Novel Compounds

Research has focused on the selective synthesis of novel compounds using the parent compound as a starting point. These studies contribute to the development of new chemical entities with potential applications in various fields, including pharmacology and materials science (Golobokova, Proidakov, & Kizhnyaev, 2020).

Carcinogen Metabolizing Enzyme Modulation

Derivatives of the compound have been investigated for their ability to modulate carcinogen metabolizing enzymes. This research is significant for understanding how certain chemical compounds can influence the body's ability to process and neutralize carcinogenic substances (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).

Chemical Reaction Studies

The compound is used in studies to understand the dynamics of chemical reactions, such as the reaction with pentane-2,4-dione. These studies provide valuable insights into the behavior of organic molecules under different conditions, enhancing our understanding of organic chemistry (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).

Key Intermediate in Pharmaceutical Synthesis

Antibacterial Agent Synthesis

Research on derivatives of the compound has led to the development of novel antibacterial agents, demonstrating its potential in combating bacterial infections (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).

Safety and Hazards

The safety information available indicates that 1-(5-Bromo-4-methylpyridin-2-yl)ethanone has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQZLUANDRPXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-methylpyridin-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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